Cas no 1379864-92-2 (2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)

2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid structure
1379864-92-2 structure
Product name:2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid
CAS No:1379864-92-2
MF:C23H20N2O5
Molecular Weight:404.415306091309
CID:6361491
PubChem ID:156027459

2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid 化学的及び物理的性質

名前と識別子

    • 2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid
    • MFCD33401627
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid
    • 1379864-92-2
    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
    • SY279356
    • EN300-6738730
    • インチ: 1S/C23H20N2O5/c26-21-10-9-14(12-24-21)11-20(22(27)28)25-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,24,26)(H,25,29)(H,27,28)
    • InChIKey: WEBGUQKRZLTBRL-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CC1C=CC(NC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 404.13722174g/mol
  • 同位素质量: 404.13722174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 724
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 105Ų

2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6738730-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid
1379864-92-2 95.0%
0.25g
$2162.0 2025-03-13
Enamine
EN300-6738730-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid
1379864-92-2 95.0%
0.5g
$2255.0 2025-03-13
Enamine
EN300-6738730-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid
1379864-92-2 95.0%
10.0g
$10107.0 2025-03-13
Enamine
EN300-6738730-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid
1379864-92-2 95.0%
1.0g
$2350.0 2025-03-13
Enamine
EN300-6738730-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid
1379864-92-2 95.0%
5.0g
$6817.0 2025-03-13
Enamine
EN300-6738730-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid
1379864-92-2 95.0%
2.5g
$4607.0 2025-03-13
Enamine
EN300-6738730-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid
1379864-92-2 95.0%
0.05g
$1973.0 2025-03-13
Enamine
EN300-6738730-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid
1379864-92-2 95.0%
0.1g
$2067.0 2025-03-13

2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid 関連文献

2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acidに関する追加情報

Introduction to 2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid (CAS No. 1379864-92-2)

2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1379864-92-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioconjugation. This compound belongs to a class of molecules that exhibit structural and functional properties making it highly valuable in the synthesis of peptide mimetics, protease inhibitors, and other therapeutic agents. Its unique structural framework, featuring a Fmoc-amino group and a 6-oxo-1,6-dihydro-3-pyridyl moiety, positions it as a versatile intermediate in medicinal chemistry research.

The Fmoc-amino protecting group is particularly noteworthy, as it is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal. This characteristic makes 2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid an excellent building block for constructing complex peptide-based therapeutics. The presence of the 6-oxo-1,6-dihydro-3-pyridyl fragment introduces a pyridine core, which is frequently observed in biologically active molecules. Pyridine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors, thereby enhancing the pharmacological potential of the compound.

In recent years, there has been a surge in research focused on developing novel inhibitors targeting serine proteases, which play crucial roles in numerous pathological processes. The structural motif present in 2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid aligns well with the active sites of such enzymes. For instance, studies have demonstrated that pyridine-based scaffolds can effectively mimic the transition states of substrate bonds in proteases like caspase-3 and matrix metalloproteinases (MMPs). This has led to the exploration of derivatives like this compound as potential lead candidates for drug development.

The utility of CAS No. 1379864-92-2 extends beyond protease inhibition. Its incorporation into peptidomimetics has shown promise in modulating signaling pathways associated with inflammation and cancer. The Fmoc-amino group facilitates its use in SPPS, enabling researchers to efficiently build long-chain peptides with high precision. This capability is particularly valuable in the design of cyclic peptides, which often exhibit enhanced stability and bioavailability compared to linear counterparts. The pyridyl ring further contributes to the compound's solubility and metabolic stability, making it an attractive candidate for oral administration.

Recent advancements in computational chemistry have also highlighted the significance of 2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid as a scaffold for drug discovery. Molecular docking studies have revealed that its structure can effectively bind to target proteins with high affinity. For example, virtual screening experiments have identified its potential as an inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme implicated in type 2 diabetes mellitus. The combination of experimental validation and computational predictions underscores its therapeutic relevance.

The synthesis of CAS No. 1379864-92-2 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyridine ring via cyclization reactions and the introduction of the Fmoc-protection group on the amino terminus. Advances in green chemistry principles have also been applied to improve the sustainability of these synthetic routes. For instance, catalytic methods using transition metals have been explored to enhance reaction efficiency while minimizing waste generation.

In clinical research, derivatives of this compound are being evaluated for their potential as therapeutic agents. Preclinical studies have demonstrated that certain modifications to its structure can enhance its binding affinity and selectivity for specific biological targets. These findings are particularly encouraging for developing treatments targeting neurological disorders where precise modulation of protein-protein interactions is essential. The ability to fine-tune its pharmacophore through structural modifications offers a pathway to develop next-generation therapeutics with improved efficacy and reduced side effects.

The role of Fmoc-amino protected intermediates like CAS No. 1379864-92-2 in antibody-drug conjugates (ADCs) is another area of growing interest. ADCs represent a powerful class of cancer therapeutics that combine targeted delivery with potent cytotoxicity. The Fmoc-protection allows for controlled coupling between the cytotoxic payload and the monoclonal antibody carrier molecule during SPPS workflows. This approach has enabled the development of several FDA-approved ADCs that leverage similar chemical principles.

Ethical considerations are also important when developing new pharmaceuticals based on compounds like this one. Ensuring equitable access to treatments derived from such research is essential for addressing global health challenges effectively. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are crucial for translating laboratory discoveries into accessible therapies that benefit patients worldwide.

Future directions in research may explore novel applications of CAS No. 1379864-92-2, such as its use as a chiral auxiliary or a precursor for enantioselective synthesis methods. The growing emphasis on enantioselective catalysis could open new avenues for producing enantiomerically pure forms of this compound with enhanced pharmacological properties.

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